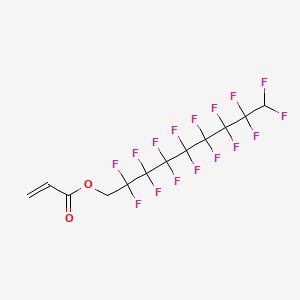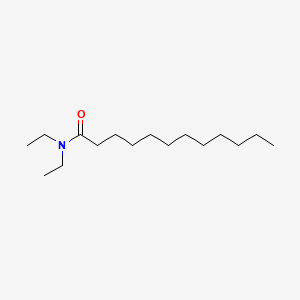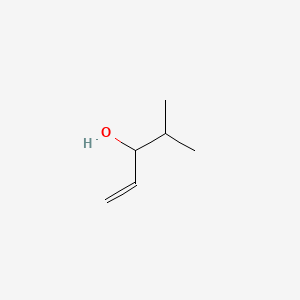
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate (HFNA) is a fluorinated monomer with a wide range of applications in the scientific research and engineering fields. It is a versatile material with many benefits due to its unique properties, such as its low volatility, low surface tension, and high thermal and chemical stability. HFNA is used in a variety of applications, including coatings, adhesives, and polymerization.
Scientific Research Applications
Tailoring Transparency for Lithography
Researchers have explored the incorporation of fluorinated acrylates into polymers for lithography, focusing on enhancing transparency at specific wavelengths. Bae et al. (2002) investigated hexafluoroisopropyl alcohol-functionalized acrylic and styrenic monomers, demonstrating their potential in photoresist platforms for 157 nm lithography due to their unusual transparency at this wavelength. This work suggests that the electron-withdrawing effects and the bulkiness of CF3 groups are pivotal in adjusting the absorbance of chromophores for lithographic applications Bae et al., 2002.
Enhancing Fabric Properties
Fluorinated acrylates have been utilized to improve the characteristics of fabrics. Xie et al. (2008) synthesized resins from fluorine-containing acrylate, applying them to dyed polyester microfiber fabric to investigate the shade darkening effect. This study highlights the potential of fluorinated acrylates in textile applications, particularly in enhancing color yield and fabric aesthetics Xie et al., 2008.
Development of High-Performance Coatings
Fluorinated acrylates have also been explored for their applications in coatings. Zhang et al. (2014) focused on the synthesis and performance of novel fluorinated acrylate polymers, demonstrating the reactivity of short perfluoroalkyl group-containing monomers. Their work sheds light on the potential of these materials in creating surfaces with exceptional wetting properties, indicating their utility in coatings that require specific surface characteristics, such as hydrophobicity or oleophobicity Zhang et al., 2014.
Innovative Materials for Environmental Applications
The biodegradability of fluorotelomer-based acrylate polymers has been a subject of environmental research. Rankin et al. (2014) investigated the biodegradation of a specific fluorotelomer-based acrylate polymer in a soil-plant microcosm, providing insights into the environmental fate of such polymers. This research is crucial for understanding the potential environmental impacts of fluorinated acrylates and developing strategies for their sustainable use Rankin et al., 2014.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F16O2/c1-2-4(29)30-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)5(13)14/h2,5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDKTLFTMZTCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194615 | |
| Record name | 1H,1H,9H-Perfluorononyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate | |
CAS RN |
4180-26-1 | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,9H-Perfluorononyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)








![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)



